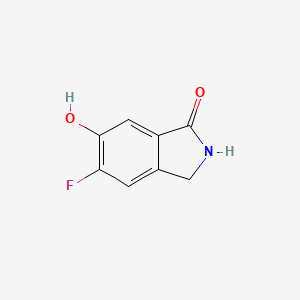

5-Fluoro-6-hydroxyisoindolin-1-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-6-hydroxy-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2/c9-6-1-4-3-10-8(12)5(4)2-7(6)11/h1-2,11H,3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCZVYFOCSBMCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)N1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668946 | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007455-25-5 | |

| Record name | 5-Fluoro-2,3-dihydro-6-hydroxy-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007455-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-hydroxy-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Introduction: The Significance of Substituted Isoindolinones

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-hydroxyisoindlin-1-one

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, bicyclic framework provides a valuable template for developing ligands that can interact with a variety of biological targets with high specificity and affinity. The introduction of fluorine and hydroxyl substituents onto this core can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[2]

5-Fluoro-6-hydroxyisoindolin-1-one, in particular, is a valuable building block in drug discovery. The fluorine atom at the 5-position can improve metabolic stability and binding affinity, while the hydroxyl group at the 6-position offers a key point for further functionalization or can act as a crucial hydrogen bond donor in receptor interactions. This guide provides a comprehensive, technically detailed pathway for the synthesis of this important molecule, grounded in established chemical principles and supported by authoritative literature.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule reveals a plausible and efficient synthetic strategy. The final deprotection step, the cleavage of a methyl ether to reveal the target phenol, is a key transformation. This suggests that a methoxy-protected intermediate, 5-fluoro-6-methoxyisoindolin-1-one, is a logical penultimate target. This intermediate can be disconnected at the lactam ring, leading back to a suitably substituted benzoic acid derivative.

Caption: Retrosynthetic pathway for 5-Fluoro-6-hydroxyisoindolin-1-one.

The Forward Synthesis: A Step-by-Step Elucidation

The proposed forward synthesis is a robust, three-step process starting from a commercially available substituted toluene derivative. Each step employs reliable and well-documented chemical transformations.

Caption: Overall synthetic pathway for 5-Fluoro-6-hydroxyisoindolin-1-one.

Part 1: Benzylic Bromination of 4-Fluoro-5-methoxy-2-methylbenzoic acid

The synthesis commences with the selective bromination of the benzylic methyl group of 4-Fluoro-5-methoxy-2-methylbenzoic acid.

Causality and Expertise: Free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution at the benzylic position over competing electrophilic aromatic substitution on the electron-rich ring. A radical initiator, such as azobisisobutyronitrile (AIBN), is required to initiate the reaction upon heating. Carbon tetrachloride (CCl₄) is a classic solvent for such reactions due to its inertness, though safer alternatives like chloroform or acetonitrile can also be employed.

Experimental Protocol: Step 1

-

Reaction Setup: To a solution of 4-Fluoro-5-methoxy-2-methylbenzoic acid (1.0 eq) in carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. The crude 2-(Bromomethyl)-4-fluoro-5-methoxybenzoic acid can often be used in the next step without further purification. If necessary, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be performed.

Part 2: Lactam Formation to Yield 5-Fluoro-6-methoxyisoindolin-1-one

The second step involves the formation of the isoindolinone ring through intramolecular cyclization.

Causality and Expertise: The benzylic bromide is a potent electrophile. Treatment with an ammonia source, such as aqueous ammonium hydroxide, results in a cascade of reactions. Initially, an Sₙ2 reaction occurs where ammonia displaces the bromide. This is followed by an intramolecular nucleophilic attack of the newly formed amine onto the carboxylic acid's carbonyl carbon, leading to the formation of the stable five-membered lactam ring after dehydration. Using a biphasic system with a solvent like THF can facilitate the reaction between the organic-soluble starting material and the aqueous nucleophile.

Experimental Protocol: Step 2

-

Reaction Setup: Dissolve the crude 2-(Bromomethyl)-4-fluoro-5-methoxybenzoic acid (1.0 eq) in tetrahydrofuran (THF, 0.3 M).

-

Reaction Execution: To this solution, add an excess of concentrated aqueous ammonium hydroxide (5-10 eq) dropwise at room temperature. Stir the resulting biphasic mixture vigorously for 12-18 hours.

-

Work-up: Dilute the reaction mixture with water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure 5-Fluoro-6-methoxyisoindolin-1-one.

Part 3: Demethylation to 5-Fluoro-6-hydroxyisoindolin-1-one

The final step is the cleavage of the aryl methyl ether to yield the desired phenolic hydroxyl group. This is a critical deprotection step.

Causality and Expertise: Cleavage of aryl methyl ethers is a common transformation, often accomplished with strong Lewis acids or proton acids.[4][5] Boron tribromide (BBr₃) is a particularly effective and widely used reagent for this purpose due to its high affinity for oxygen. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing the phenoxide, which is subsequently protonated upon work-up.[6][7] The reaction is typically performed at low temperatures to control its exothermicity and then allowed to warm to room temperature. Dichloromethane (DCM) is an excellent solvent as it is inert to the reaction conditions. This demethylation strategy is well-documented for related isoindolinone systems.[1]

Caption: Simplified mechanism of aryl methyl ether cleavage using BBr₃.

Experimental Protocol: Step 3

-

Reaction Setup: Dissolve 5-Fluoro-6-methoxyisoindolin-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of boron tribromide (1.5-2.0 eq, typically 1.0 M in DCM) dropwise to the cooled solution.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Purification: Extract the product into ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude 5-Fluoro-6-hydroxyisoindolin-1-one can be purified by recrystallization or column chromatography to yield the final product as a solid.

Data Summary

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Fluoro-5-methoxy-2-methylbenzoic acid | (Structure of starting material) | C₉H₉FO₃ | 184.16 |

| 5-Fluoro-6-methoxyisoindolin-1-one | (Structure of intermediate II) | C₉H₈FNO₂ | 181.16 |

| 5-Fluoro-6-hydroxyisoindolin-1-one | (Structure of final product) | C₈H₆FNO₂ | 167.14 |

Conclusion

The synthesis of 5-Fluoro-6-hydroxyisoindolin-1-one can be reliably achieved through a three-step sequence involving benzylic bromination, ammonolysis-lactamization, and a final BBr₃-mediated demethylation. This pathway utilizes well-established and high-yielding reactions, starting from a readily accessible substituted benzoic acid. The strategic use of a methoxy protecting group for the phenol is key to the success of this route. This guide provides a robust and reproducible framework for researchers in the field of medicinal chemistry and drug development to access this valuable fluorinated isoindolinone building block.

References

-

Passemard, S., et al. (2013). Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. Note: This reference points to the work of Powers et al. (2009) for a similar demethylation procedure.[1]

-

Barrio, P., et al. (2015). Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates. Chemistry – A European Journal, 21(32), 11579-84.[2]

-

Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem.[8]

-

BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.[3]

- Google Patents. (1976).

-

Chen, Y., et al. (2024). Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate. Chemistry – An Asian Journal, 19(22), e202400718.[9]

-

Longdom Publishing. (n.d.). Synthesis and Cleavage of Ethers.[4]

-

Singh, P., & Kumar, V. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6673.[10]

-

Burwell, R. L., Jr. (n.d.). THE CLEAVAGE OF ETHERS. Chemical Reviews.[11]

-

Yildirim, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology.[12]

-

Trade Science Inc. (2011). An efficient and scalable process for the synthesis of substituted indoles. Organic Chemistry: An Indian Journal.[13]

-

ChemicalBook. (n.d.). 5-Fluoroindole synthesis.[14]

-

Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry.[5]

-

Wang, L., et al. (2015). A General Synthesis of Novel Quinoline-Based Isoindolin-1-one Derivatives. ResearchGate.[15]

-

Wikipedia. (n.d.). Ether cleavage.[6]

-

Sels, B. F., et al. (2025). The three main classical reaction types for aryl methyl ether cleavage. ResearchGate.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. longdom.org [longdom.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ether cleavage - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 3-Methyleneisoindolin-1-ones via Rhodium(III)-Catalyzed C-H/N-H Activation and Annulation of N-Methoxybenzamides with Potassium Vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsijournals.com [tsijournals.com]

- 14. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Fluoro-6-hydroxyisoindolin-1-one: Physicochemical Properties, Characterization, and Synthetic Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Fluorinated Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic structure serves as a versatile scaffold for the development of therapeutic agents across a range of disease areas, including oncology and neurology.[1] The strategic incorporation of fluorine into pharmaceutical candidates is a well-established strategy in medicinal chemistry to modulate key drug-like properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity and bioavailability.[3]

This guide focuses on the specific, yet sparsely documented compound, 5-Fluoro-6-hydroxyisoindolin-1-one (CAS Number: 1007455-25-5).[4] While detailed experimental data for this molecule is not widely published, its structure suggests significant potential as a key intermediate in the synthesis of novel therapeutics. The presence of a fluoro group, a phenolic hydroxyl, and a lactam moiety provides multiple points for synthetic diversification and interaction with biological targets. As such, this document aims to provide a comprehensive theoretical and practical framework for its synthesis and characterization, drawing upon established principles and data from analogous structures. This guide will serve as a valuable resource for researchers looking to explore the therapeutic potential of this and related fluorinated isoindolinones.

Physicochemical and Molecular Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug discovery and development. The following table summarizes the known and predicted properties of 5-Fluoro-6-hydroxyisoindolin-1-one.

| Property | Value | Source |

| CAS Number | 1007455-25-5 | [4] |

| Molecular Formula | C₈H₆FNO₂ | [4] |

| Molecular Weight | 167.14 g/mol | [4] |

| Appearance | Predicted: White to off-white solid | General observation for similar compounds |

| Melting Point | Predicted: >200 °C (with decomposition) | Based on related hydroxyisoindolinones |

| Solubility | Predicted: Soluble in DMSO, DMF, and methanol; sparingly soluble in water and non-polar organic solvents. | General solubility of polar heterocycles |

| pKa (hydroxyl group) | Predicted: ~8-10 | Typical range for phenols |

| LogP | Predicted: ~1.0-1.5 | Calculated based on structure |

Proposed Synthetic Pathway for 5-Fluoro-6-hydroxyisoindolin-1-one

The synthesis of substituted 6-hydroxyisoindolin-1-ones has been previously reported, providing a blueprint for a plausible synthetic route to the title compound.[5] The following multi-step synthesis is proposed, starting from commercially available 4-fluoro-3-methoxybenzoic acid.

Caption: Proposed synthetic pathway for 5-Fluoro-6-hydroxyisoindolin-1-one.

Step-by-Step Synthetic Protocol:

Step 1: Amidation of 4-Fluoro-3-methoxybenzoic acid

-

Rationale: Conversion of the carboxylic acid to the primary amide is the initial step to facilitate a directed ortho-metalation in the subsequent step.

-

Procedure:

-

To a solution of 4-fluoro-3-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

-

Dissolve the resulting acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide (5.0 eq).

-

Stir the reaction for 1 hour, then extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-fluoro-3-methoxybenzamide.

-

Step 2: Ortho-formylation of 4-Fluoro-3-methoxybenzamide

-

Rationale: A directed ortho-metalation using a strong base like n-butyllithium (n-BuLi) followed by quenching with an electrophile (DMF) introduces the formyl group at the position ortho to the amide, which is necessary for the subsequent cyclization.

-

Procedure:

-

Dissolve 4-fluoro-3-methoxybenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add n-BuLi (2.2 eq) and stir for 1 hour at -78 °C.

-

Add anhydrous DMF (3.0 eq) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Purify the crude product by column chromatography to obtain 3-fluoro-4-formyl-5-methoxybenzamide.

-

Step 3: Reductive Cyclization to 5-Fluoro-6-methoxyisoindolin-1-one

-

Rationale: Reduction of the aldehyde to an alcohol followed by intramolecular cyclization with the amide, or a direct reductive amination, will form the isoindolinone ring.

-

Procedure:

-

Dissolve 3-fluoro-4-formyl-5-methoxybenzamide (1.0 eq) in methanol.

-

Add sodium borohydride (1.5 eq) portion-wise at 0 °C.

-

Stir at room temperature for 2 hours.

-

Acidify the reaction mixture with 1M HCl to facilitate cyclization.

-

Extract the product with DCM, wash with brine, dry, and concentrate. Purify by recrystallization or column chromatography.

-

Step 4: Demethylation to 5-Fluoro-6-hydroxyisoindolin-1-one

-

Rationale: Cleavage of the methyl ether is required to yield the final phenolic product. Boron tribromide (BBr₃) is a powerful reagent for this transformation.

-

Procedure:

-

Dissolve 5-fluoro-6-methoxyisoindolin-1-one (1.0 eq) in anhydrous DCM and cool to -78 °C under a nitrogen atmosphere.

-

Add a solution of BBr₃ (1.2 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into ethyl acetate and purify by column chromatography to yield 5-fluoro-6-hydroxyisoindolin-1-one.

-

Comprehensive Characterization Workflow

A combination of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized 5-Fluoro-6-hydroxyisoindolin-1-one. The following workflow outlines the expected results from each technique.

Caption: Analytical workflow for the characterization of 5-Fluoro-6-hydroxyisoindolin-1-one.

Expected Spectroscopic and Analytical Data:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

~10.0-11.0 ppm (singlet, 1H): Phenolic -OH proton.

-

~8.0-8.5 ppm (singlet, 1H): Lactam N-H proton.

-

~7.0-7.5 ppm (doublet, 1H): Aromatic C-H proton adjacent to the carbonyl group.

-

~6.8-7.2 ppm (doublet, 1H): Aromatic C-H proton ortho to the fluorine atom.

-

~4.3-4.5 ppm (singlet, 2H): Methylene (-CH₂-) protons of the isoindolinone ring.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

~165-170 ppm: Lactam carbonyl (C=O) carbon.

-

~150-160 ppm (doublet, J_CF ≈ 240-250 Hz): Carbon attached to fluorine (C-F).

-

~145-155 ppm: Carbon attached to the hydroxyl group (C-OH).

-

~110-140 ppm: Aromatic carbons.

-

~45-50 ppm: Methylene (-CH₂-) carbon.

-

-

¹⁹F NMR (DMSO-d₆, 376 MHz):

-

A single resonance is expected in the typical range for an aryl fluoride, with coupling to adjacent aromatic protons.

-

2. Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS-ESI): This technique will confirm the elemental composition.

-

Expected [M+H]⁺: m/z 168.0455 (Calculated for C₈H₇FNO₂⁺).

-

Expected [M-H]⁻: m/z 166.0308 (Calculated for C₈H₅FNO₂⁻).

-

3. Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands (cm⁻¹):

-

~3200-3400 (broad): O-H stretching of the phenolic group.

-

~3100-3200: N-H stretching of the lactam.

-

~1650-1680 (strong): C=O stretching of the lactam.

-

~1500-1600: C=C stretching of the aromatic ring.

-

~1200-1300: C-O stretching of the phenol.

-

~1000-1100: C-F stretching.

-

4. High-Performance Liquid Chromatography (HPLC)

-

Rationale: To assess the purity of the final compound.

-

Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a suitable starting point. The purity should be >95% for use in biological assays.

5. Melting Point (MP)

-

Rationale: A sharp melting point is indicative of a pure crystalline compound. A broad melting range may suggest impurities.

Potential Applications and Future Directions

5-Fluoro-6-hydroxyisoindolin-1-one is a promising building block for the synthesis of more complex molecules with potential therapeutic applications.[4] The isoindolinone scaffold is a known pharmacophore for a variety of biological targets.[1][6] The phenolic hydroxyl group can be functionalized to introduce a wide range of substituents, for example, through etherification or by serving as a handle for attachment to other molecular fragments.[5] The lactam nitrogen can also be alkylated or acylated to further explore the structure-activity relationship of its derivatives. Given the prevalence of the isoindolinone core in anticancer agents, future research could focus on synthesizing a library of derivatives of 5-Fluoro-6-hydroxyisoindolin-1-one and screening them for cytotoxic activity against various cancer cell lines.[[“]][8]

Conclusion

This technical guide provides a comprehensive overview of the key chemical properties, a plausible synthetic route, and a detailed characterization workflow for 5-Fluoro-6-hydroxyisoindolin-1-one. While experimental data for this specific molecule remains scarce, the information presented herein, based on established chemical principles and literature precedents for analogous compounds, offers a solid foundation for researchers and drug development professionals interested in exploring the potential of this and other fluorinated isoindolinone derivatives. The strategic combination of the isoindolinone scaffold with fluorine and hydroxyl functional groups makes this compound a highly attractive starting point for the development of novel therapeutic agents.

References

-

Journal of Chemical and Pharmaceutical Research. Design, synthesis and biological evaluation of the novel isoindolinone derivatives.

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones.

-

Consensus. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies.

-

Semantic Scholar. Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies.

-

Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids.

-

National Institutes of Health. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity.

-

1007455-25-5 1H-ISOINDOL-1-ONE,5-FLUORO-2,3-DIHYDRO-6-HYDROXY-.

-

MySkinRecipes. 5-Fluoro-6-hydroxyisoindolin-1-one.

-

National Institutes of Health. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives.

-

National Institutes of Health. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-6-hydroxyisoindolin-1-one [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. consensus.app [consensus.app]

- 8. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-6-hydroxyisoindolin-1-one

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of 5-Fluoro-6-hydroxyisoindolin-1-one, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to provide a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also detailed experimental protocols and the scientific rationale behind them.

Introduction to 5-Fluoro-6-hydroxyisoindolin-1-one

5-Fluoro-6-hydroxyisoindolin-1-one belongs to the isoindolinone class of heterocyclic compounds, which are prevalent in numerous biologically active molecules and natural products. The substituents on the aromatic ring—a fluorine atom and a hydroxyl group—are expected to significantly influence its electronic properties and, consequently, its biological activity and spectroscopic signature. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.

Below is the chemical structure of 5-Fluoro-6-hydroxyisoindolin-1-one, with atoms numbered for the purpose of NMR spectral assignments.

Caption: Molecular structure of 5-Fluoro-6-hydroxyisoindolin-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for 5-Fluoro-6-hydroxyisoindolin-1-one.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effect of the fluorine atom and the lactam ring.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H (N-H) | ~8.0 - 8.5 | singlet (broad) | - | The chemical shift is dependent on solvent and concentration. |

| H-7 | ~7.2 - 7.4 | doublet | J(H-7, F) ≈ 8-10 Hz (ortho) | Downfield shift due to proximity to the carbonyl group. |

| H-4 | ~6.8 - 7.0 | doublet | J(H-4, F) ≈ 4-6 Hz (meta) | Upfield shift due to the electron-donating hydroxyl group. |

| OH | ~9.0 - 10.0 | singlet (broad) | - | The chemical shift is highly variable and depends on the solvent and temperature. |

| CH₂ | ~4.4 - 4.6 | singlet | - | Methylene protons adjacent to the nitrogen of the lactam. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O | ~168 - 172 | Carbonyl carbon of the lactam. |

| C-6 | ~155 - 160 (d, ¹JCF ≈ 240-250 Hz) | Carbon attached to fluorine, shows a large coupling constant. |

| C-5 | ~145 - 150 | Carbon attached to the hydroxyl group. |

| C-3a | ~135 - 140 | Quaternary carbon. |

| C-7a | ~130 - 135 | Quaternary carbon. |

| C-7 | ~115 - 120 (d, ²JCF ≈ 20-25 Hz) | Shows smaller coupling to fluorine. |

| C-4 | ~110 - 115 (d, ³JCF ≈ 5-10 Hz) | Shows smaller coupling to fluorine. |

| CH₂ | ~45 - 50 | Methylene carbon. |

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of 5-Fluoro-6-hydroxyisoindolin-1-one.

Materials and Equipment:

-

5-Fluoro-6-hydroxyisoindolin-1-one sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent in a clean, dry vial. DMSO-d₆ is a good choice as it can dissolve a wide range of compounds and will allow for the observation of exchangeable protons (N-H and O-H).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to remove any particulate matter, which can degrade spectral quality.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

-

Data Acquisition:

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A spectral width of 0-200 ppm is typically sufficient.

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlation Spectroscopy) to establish H-H couplings.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) H-C correlations, which is invaluable for assigning quaternary carbons.

-

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |

| 3400 - 3200 | O-H | Stretch | Broad, Medium-Strong |

| 3300 - 3100 | N-H | Stretch | Medium |

| ~1680 | C=O | Stretch (Amide I) | Strong |

| 1600 - 1450 | C=C | Aromatic ring stretch | Medium |

| ~1250 | C-F | Stretch | Strong |

| 1300 - 1200 | C-O | Stretch (Phenolic) | Medium |

The substitution pattern on the aromatic ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region.[1]

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using a modern FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is common for solid samples.

Materials and Equipment:

-

5-Fluoro-6-hydroxyisoindolin-1-one sample (a small amount, ~1-2 mg)

-

FT-IR spectrometer with ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone) and lint-free wipes

Procedure:

-

Background Scan:

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Lower the pressure arm to ensure good contact between the sample and the crystal. A consistent pressure should be applied for reproducible results.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

-

Molecular Formula: C₈H₆FNO₂

-

Molecular Weight: 167.14 g/mol

-

Predicted [M+H]⁺ (for ESI): 168.0455 m/z

-

Predicted M⁺• (for EI): 167.0377 m/z

Major Fragmentation Pathways (EI):

The fragmentation of 5-Fluoro-6-hydroxyisoindolin-1-one is expected to proceed through several key pathways:

-

Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a fragment at m/z 139.

-

Loss of H₂O: From the hydroxyl group, leading to a fragment at m/z 149.

-

Retro-Diels-Alder (RDA) type fragmentation: Cleavage of the isoindolinone ring.

Caption: Simplified predicted fragmentation pathways.

Experimental Protocol for ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules and is commonly coupled with liquid chromatography (LC).

Materials and Equipment:

-

5-Fluoro-6-hydroxyisoindolin-1-one sample

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (for promoting protonation)

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture that is compatible with the LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[4]

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

-

-

Instrument Setup:

-

The sample can be introduced into the mass spectrometer via direct infusion or through an LC system. LC-MS is preferred as it provides separation from any impurities.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the compound class. These are typically determined through an initial tuning process.

-

-

Data Acquisition:

-

Acquire data in positive ion mode to observe the [M+H]⁺ ion.

-

Perform a full scan analysis to determine the m/z of the molecular ion.

-

For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

-

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of 5-Fluoro-6-hydroxyisoindolin-1-one. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for any researcher working with this compound. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation. The methodologies described herein represent best practices in a modern analytical laboratory and are designed to yield high-quality, reliable data.

References

-

Go up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

FTIR Standard Operating Procedure. (n.d.). Retrieved from [Link]

-

Pharma Beginners. (2020, April 13). FTIR-Operation and Calibration SOP. Retrieved from [Link]

-

Pharma Times Official. (2025, April 24). SOP for Performance Check of Fourier Transform Infrared. Retrieved from [Link]

-

Synthesis of methyl-, fluoro-, and chloro-substituted 6-hydroxyisoindolin-1-ones. (n.d.). Retrieved from [Link]

-

Schuur, J., & Gasteiger, J. (1997). Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation. Analytical Chemistry, 69(13), 2398–2405. Retrieved from [Link]

-

Mills, A. (n.d.). Standard Operating Procedure 1 FTIR (Spectrum One). Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Hjelm, N. M., & Au-Yeung, C. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 24(1), 3–12. Retrieved from [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Fluorinated Isoindolinone Derivatives: A Technical Guide for Drug Discovery

Introduction: The Isoindolinone Scaffold and the Power of Fluorination

The isoindolinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of a multitude of biologically active compounds. Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy in drug discovery and development. Fluorine, with its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic and pharmacodynamic profile. This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated isoindolinone derivatives, with a focus on their potential as anticancer, anti-inflammatory, and neuroprotective agents. We will delve into the underlying mechanisms of action, present detailed experimental protocols, and summarize key structure-activity relationship (SAR) data to empower researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting Key Pathways in Malignancy

Fluorinated isoindolinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: HDAC Inhibition and Induction of Apoptosis

A prominent mechanism of action for several fluorinated isoindolinone derivatives is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. Inhibition of HDACs by fluorinated isoindolinones results in histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes like p21.[1] This, in turn, triggers cell cycle arrest and apoptosis.[2][3][4]

The apoptotic cascade initiated by HDAC inhibition involves both the intrinsic and extrinsic pathways. The expression of pro-apoptotic proteins such as Bax and Bak is enhanced, while the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is suppressed.[2] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, the executioners of apoptosis.

Caption: HDAC Inhibition Pathway by Fluorinated Isoindolinones.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative fluorinated isoindolinone derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 (Breast) | 5.98 | [5] |

| Compound B | A549 (Lung) | 7.5 | [1] |

| Compound C | HepG2 (Liver) | 3.2 | |

| Compound D | HCT116 (Colon) | 8.1 | [6] |

| Compound E | PC-3 (Prostate) | 6.4 |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of fluorinated isoindolinone derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorinated isoindolinone derivatives (stock solutions in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorinated isoindolinone derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases. Fluorinated isoindolinone derivatives have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme.

Mechanism of Action: COX-2 Inhibition

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[11] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. Fluorinated isoindolinones can bind to the active site of COX-2, preventing the binding of arachidonic acid and thereby blocking the production of pro-inflammatory prostaglandins.[12]

Caption: COX-2 Inhibition by Fluorinated Isoindolinones.

Quantitative Data: Anti-inflammatory Activity

The following table presents the in vivo anti-inflammatory activity of a representative fluorinated isoindolinone derivative in the carrageenan-induced paw edema model.

| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference |

| Compound F | 10 | 45.2 | [13] |

| Compound F | 20 | 62.5 | [13] |

| Indomethacin | 10 | 55.8 | [14] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.[13][14][15][16][17]

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Fluorinated isoindolinone derivative (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Reference drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the rats into groups (n=6 per group): vehicle control, reference drug, and different doses of the test compound. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Neuroprotective Effects: Shielding Neurons from Damage

Neurodegenerative diseases pose a significant challenge to global health. Fluorinated isoindolinone derivatives have shown promise in protecting neurons from oxidative stress-induced damage, a key pathological feature of many neurodegenerative disorders.

Mechanism of Action: NRF2 Pathway Activation

The neuroprotective effects of certain fluorinated isoindolinones are attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18][19][20] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase, which collectively enhance the cellular defense against oxidative damage and promote neuronal survival.[21][22]

Caption: NRF2 Pathway Activation by Fluorinated Isoindolinones.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

This in vitro assay assesses the ability of fluorinated isoindolinone derivatives to protect neuronal cells from oxidative stress-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Fluorinated isoindolinone derivatives (stock solutions in DMSO)

-

Oxidative stress inducer (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2))

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Differentiation (Optional): Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated by treating with retinoic acid for several days prior to the experiment.

-

Pre-treatment with Compounds: Treat the cells with various concentrations of the fluorinated isoindolinone derivatives for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: After the pre-treatment period, expose the cells to the oxidative stress inducer (e.g., 100 µM 6-OHDA or 200 µM H2O2) for an additional 24 hours. Include a control group treated only with the oxidative stress inducer and a vehicle control group.

-

Assessment of Cell Viability: Following the oxidative stress induction, assess cell viability using the MTT assay as described in the anticancer activity section.

-

Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the cells treated with the oxidative stress inducer alone.

Conclusion and Future Perspectives

Fluorinated isoindolinone derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. The strategic incorporation of fluorine has proven to be a valuable tool in optimizing the pharmacological properties of the isoindolinone scaffold. Future research in this area should focus on elucidating the detailed structure-activity relationships to guide the design of more potent and selective derivatives. Furthermore, in vivo studies in relevant animal models are crucial to validate the therapeutic potential of these compounds and to assess their pharmacokinetic and safety profiles. The continued exploration of fluorinated isoindolinones holds great promise for the development of novel and effective therapies for a variety of human diseases.

References

-

Fustero, S., et al. (2015). Asymmetric Synthesis of Fluorinated Isoindolinones through Palladium-Catalyzed Carbonylative Amination of Enantioenriched Benzylic Carbamates. Chemistry. 21(32), 11579-84. [Link]

-

Pilla, V. R., et al. (2021). Palladium‐catalyzed synthesis of fluorinated isoindolinones 5.1. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. [Link]

-

Uenishi, J., et al. (2007). Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(17), 4728-4731. [Link]

-

Kim, J. H., et al. (2012). Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220. Journal of Neurochemistry, 121(6), 905-915. [Link]

-

Khan, I., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 257. [Link]

-

ResearchGate. (n.d.). A diagram of the putative anti-inflammatory mechanism of the COX-2 inhibitor in RAW264.7 cells. ResearchGate. [Link]

-

ResearchGate. (n.d.). In vivo anti-inflammatory activity by carrageenan induced hind paw edema. ResearchGate. [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

-

Pari, L., & Sivasankari, R. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Basic and Clinical Physiology and Pharmacology, 23(4), 159-167. [Link]

-

ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model). ResearchGate. [Link]

-

Lautens, M., et al. (2021). Palladium-Catalyzed Synthesis of Fluorinated Isoindoles. Synfacts, 17(12), 1335. [Link]

-

West, A. C., & Johnstone, R. W. (2014). Histone deacetylase inhibitors and cell death. Current Opinion in Cell Biology, 28, 34-42. [Link]

-

ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. ResearchGate. [Link]

-

ResearchGate. (n.d.). Graphical representation of the IC50 values (nM) of compounds 9 and 20 and Indirubin with VEGFR-2, EGFR, CDK-2, and CDK-4. ResearchGate. [Link]

-

Olajide, O. A., et al. (2018). Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside. Molecular Neurobiology, 55(9), 7265-7281. [Link]

-

Khan, A. A., & Pardasani, R. T. (2021). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. Chemistry – A European Journal, 27(19), 5344-5378. [Link]

-

Johnson, D. A., & Johnson, J. A. (2015). Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications. Frontiers in Pharmacology, 6, 278. [Link]

-

Chen, C. S., et al. (2015). Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group. Marine Drugs, 13(5), 2916-2933. [Link]

-

Minucci, S., & Pelicci, P. G. (2006). Apoptotic pathways activated by histone deacetylase inhibitors: implications for the drug-resistant phenotype. Oncogene, 25(2), 175-185. [Link]

-

González-Corpas, A., et al. (2022). Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection. Antioxidants, 11(2), 379. [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. ResearchGate. [Link]

-

Gowrishankar, S., et al. (2017). Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer. Molecules, 22(10), 1635. [Link]

-

Preprints.org. (2025). Activation of Nrf2 Neuroprotective Pathways for Treatment of Parkinson's Disease: A State of Art Review. [Link]

-

Oriental University Chemistry Journal. (n.d.). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. [Link]

-

Wang, D., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4701. [Link]

-

Charlier, C., & Michaux, C. (2003). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Medicinal Chemistry, 10(7), 599-617. [Link]

-

ResearchGate. (n.d.). Measurement of IC50 values of U1–6 compounds against different cancer cell lines. ResearchGate. [Link]

-

Semantic Scholar. (2017). Preparation of isoindolinones via a palladium-catalyzed diamination. [Link]

Sources

- 1. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apoptotic pathways activated by histone deacetylase inhibitors: implications for the drug-resistant phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. protocols.io [protocols.io]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives [ouci.dntb.gov.ua]

- 13. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 20. preprints.org [preprints.org]

- 21. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Elucidating the Mechanism of Action of 5-Fluoro-6-hydroxyisoindolin-1-one: A Strategic Workflow

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic applications ranging from anticancer to anti-inflammatory agents.[1][2] Derivatives have been shown to act as potent inhibitors of crucial cellular targets, including enzymes like PARP and protein kinases.[1][3] 5-Fluoro-6-hydroxyisoindolin-1-one is a novel synthetic compound built upon this promising scaffold.[4] While its structure suggests significant biological potential, its mechanism of action (MOA) remains uncharacterized. The discovery of a drug's MOA is a critical step in its development, providing the foundation for rational optimization, predicting potential side effects, and identifying patient populations most likely to respond.[5]

This guide presents a comprehensive, multi-phase strategic workflow designed to systematically deconvolute the molecular target and downstream functional consequences of 5-Fluoro-6-hydroxyisoindolin-1-one. This framework integrates unbiased, proteome-wide screening with hypothesis-driven validation, ensuring a robust and self-validating approach to MOA discovery.

Caption: High-level workflow for MOA discovery of 5-Fluoro-6-hydroxyisoindolin-1-one.

Phase 1: Unbiased Target Identification – Casting a Wide Net

The initial and most critical phase of MOA discovery is the identification of direct binding partners of the compound from the entire proteome. Employing at least two orthogonal, unbiased methods is crucial to minimize method-specific artifacts and increase confidence in candidate targets. Here, we propose a parallel approach using an affinity-based method (AC-MS) and a label-free biophysical method (CETSA-MS).

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

Expertise & Experience: AC-MS is a foundational technique that physically isolates proteins that bind to an immobilized version of the small molecule.[6] Its strength lies in the direct capture of binding partners. However, success is highly dependent on the successful synthesis of an affinity probe that retains biological activity and minimizes steric hindrance. The choice of linker attachment point is a critical experimental parameter that must be guided by any available structure-activity relationship (SAR) data.[7]

Sources

- 1. jetir.org [jetir.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Fluoro-6-hydroxyisoindolin-1-one [myskinrecipes.com]

- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

In Vitro Screening of 5-Fluoro-6-hydroxyisoindolin-1-one: A Technical Guide for Preclinical Assessment

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide presents a comprehensive, tiered in vitro screening strategy for the characterization of 5-Fluoro-6-hydroxyisoindolin-1-one, a novel derivative with potential therapeutic applications. Lacking specific target information, this document outlines a logical, data-driven workflow designed to first establish a cytotoxicity profile, followed by broad interrogations of its potential as a kinase inhibitor and a modulator of protein-protein interactions (PPIs). This approach is grounded in the established precedent of isoindolinone derivatives exhibiting activity against these crucial target classes.[1][3][4][5][6][7][8][9][10] The protocols herein are designed to be self-validating, incorporating rigorous controls to ensure data integrity and reproducibility, providing researchers with a robust framework for the initial preclinical evaluation of this and similar novel chemical entities.

Introduction: The Therapeutic Potential of the Isoindolinone Scaffold

The isoindolinone core is a versatile heterocyclic motif that has garnered significant attention in drug discovery due to its presence in a wide array of natural products and synthetic molecules with diverse pharmacological activities.[2] These activities include, but are not limited to, antitumor, anti-inflammatory, and neuroprotective effects.[1][11] Notably, derivatives of this scaffold have been successfully developed as inhibitors of critical cellular signaling components, such as protein kinases and the protein-protein interactions that govern key pathological pathways.[3][4][5][6][8]

5-Fluoro-6-hydroxyisoindolin-1-one is a novel analogue whose biological activity remains uncharacterized. The introduction of a fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing its therapeutic index. This guide provides a structured, multi-tiered approach to elucidate the in vitro pharmacological profile of this compound, beginning with foundational safety assessments and progressing to broad-based screening against high-value target families.

A Tiered Screening Strategy: From Cytotoxicity to Target Deconvolution

A logical and resource-efficient method for characterizing a novel compound with an unknown mechanism of action is a tiered screening cascade.[12] This approach uses a series of assays of increasing complexity and specificity to systematically narrow down the potential biological activities. Our proposed workflow for 5-Fluoro-6-hydroxyisoindolin-1-one is designed to first establish a safe therapeutic window before committing to more resource-intensive biochemical and cell-based assays.

Tier 1: Foundational Cytotoxicity Assessment

Causality: Before investigating specific enzymatic or pathway inhibition, it is imperative to determine the compound's intrinsic cytotoxicity. This ensures that any observed effects in subsequent assays are not simply a consequence of cell death. A multi-assay approach provides a more robust assessment of cytotoxicity, as different assays measure distinct cellular processes.

Experimental Protocols

We will employ three distinct, commonly used methods to obtain a comprehensive cytotoxicity profile: an MTT assay to measure metabolic activity, an LDH release assay to assess membrane integrity, and an ATP-based assay to quantify cellular energy levels.[13][14][15][16][17][18][19][20][21][22][23][24]

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.[14][20][24]

-

Step 1: Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Step 2: Compound Treatment: Treat cells with a serial dilution of 5-Fluoro-6-hydroxyisoindolin-1-one (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Step 3: MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Step 4: Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]

-

Step 5: Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]

3.1.2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised plasma membranes.[15][17][18][19][21]

-

Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Step 2: Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate.

-

Step 3: LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

-

Step 4: Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[17][19]

-

Step 5: Lysis Control: To determine the maximum LDH release, add a lysis buffer to control wells.

3.1.3. ATP-Based Luminescent Cell Viability Assay

This assay measures the amount of ATP present in metabolically active cells, which is a key indicator of cell viability.[13][16][22][23][25]

-

Step 1: Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol using an opaque-walled 96-well plate.

-

Step 2: Reagent Addition: After the incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of a commercially available ATP detection reagent (e.g., CellTiter-Glo®) to each well.[16]

-

Step 3: Incubation and Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a microplate reader.[22]

Data Presentation and Interpretation

The results from the three cytotoxicity assays should be summarized in a table to facilitate comparison and the determination of a consensus IC50 value (the concentration at which 50% of cell viability is inhibited).

| Assay Type | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MTT | HeLa | |||

| LDH Release | HeLa | |||

| ATP-Based | HeLa | |||

| MTT | A549 | |||

| LDH Release | A549 | |||

| ATP-Based | A549 |

Trustworthiness: By using multiple assays that measure different aspects of cell health, we can be more confident in the determined cytotoxicity profile. For all subsequent in vitro assays, the highest concentration of 5-Fluoro-6-hydroxyisoindolin-1-one tested should be at least 10-fold below the lowest determined IC50 value to avoid confounding cytotoxic effects.

Tier 2: Broad Target Class Interrogation

With a non-cytotoxic concentration range established, the next tier involves screening the compound against large, diverse panels of potential molecular targets. Based on the known activities of the isoindolinone scaffold, we will focus on two key areas: protein kinases and protein-protein interactions.

Biochemical Kinase Panel Screening

Expertise & Experience: The human kinome is a large and diverse family of enzymes that are critical regulators of cellular processes and are frequently implicated in disease.[5] Broad-panel screening is an efficient method to identify potential kinase targets and to assess the selectivity of a compound early in the discovery process.[11][26][27][28][29] We will utilize a radiometric or TR-FRET-based kinase assay platform, which are industry standards for their robustness and sensitivity.[26][27]

4.1.1. Experimental Protocol: Large Panel Kinase Screen

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

-

Step 1: Compound Submission: Provide 5-Fluoro-6-hydroxyisoindolin-1-one at a stock concentration of 10 mM in DMSO.

-

Step 2: Primary Screen: The compound will be screened at a single concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases).[11]

-

Step 3: Data Analysis: The percentage of inhibition for each kinase is determined relative to a DMSO control. A "hit" is typically defined as a kinase showing >50% inhibition.

-

Step 4: IC50 Determination: For any identified hits, a 10-point dose-response curve will be generated to determine the IC50 value.

4.1.2. Data Presentation

The results of the kinase screen are best visualized using a kinome map and summarized in a table for the primary hits.

Sources

- 1. mdpi.com [mdpi.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Implementation of a three-tiered approach to identify and characterize anti-drug antibodies raised against HIV-specific broadly neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 17. LDH cytotoxicity assay [protocols.io]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. clyte.tech [clyte.tech]

- 21. cellbiologics.com [cellbiologics.com]

- 22. ATP cell viability assay | RE-Place [re-place.be]

- 23. ATP Assays | What is an ATP Assay? [promega.jp]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. pharmaron.com [pharmaron.com]

- 28. assayquant.com [assayquant.com]

- 29. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]

5-Fluoro-6-hydroxyisoindolin-1-one potential as a pharmaceutical intermediate

An In-Depth Technical Guide to 5-Fluoro-6-hydroxyisoindolin-1-one: A Core Pharmaceutical Intermediate

Introduction: The Strategic Importance of the Isoindolinone Scaffold

The isoindolinone nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] Its derivatives have been successfully developed as antihypertensives, anti-inflammatory agents, and potent anti-cancer drugs.[1][4][5] The structural rigidity and synthetic tractability of the isoindolinone core make it an ideal starting point for the design of targeted therapeutics.

This guide focuses on a particularly valuable derivative: 5-Fluoro-6-hydroxyisoindolin-1-one . The strategic placement of a fluorine atom and a hydroxyl group on the isoindolinone backbone imparts unique physicochemical properties that are highly advantageous for drug development. The electron-withdrawing nature of fluorine can enhance metabolic stability and modulate the pKa of adjacent functional groups, while the phenolic hydroxyl group provides a crucial handle for synthetic elaboration, allowing for its incorporation into more complex molecular architectures. This intermediate is particularly recognized for its role in the synthesis of multi-kinase inhibitors, most notably Lenvatinib.[6][7][8]

This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the synthesis, characterization, and application of 5-Fluoro-6-hydroxyisoindolin-1-one as a key pharmaceutical intermediate.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physical and chemical properties of 5-Fluoro-6-hydroxyisoindolin-1-one is fundamental to its effective use in synthesis.

Key Properties Summary

| Property | Value | Source |

| CAS Number | 1007455-25-5 | [9] |

| Molecular Formula | C₈H₆FNO₂ | [9] |

| Molecular Weight | 167.14 g/mol | [9] |

| Appearance | White to off-white solid | Generic |